molecular formula C11H16ClNO B13058869 4-Methyl-2-phenylmorpholine hcl

4-Methyl-2-phenylmorpholine hcl

Cat. No.: B13058869
M. Wt: 213.70 g/mol
InChI Key: VPAJPXZAAHHQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It belongs to the class of substituted phenylmorpholines, which are derivatives of phenylmorpholine. These compounds are known for their diverse pharmacological activities, including stimulant effects due to their action on monoamine neurotransmitters .

Preparation Methods

The synthesis of 4-Methyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent reactions to introduce the phenyl and methyl groups . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

4-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-phenylmorpholine hydrochloride is similar to other substituted phenylmorpholines such as phenmetrazine and phendimetrazine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:

These compounds share a common core structure but differ in their specific substitutions, leading to variations in their pharmacological profiles and applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-methyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H

InChI Key

VPAJPXZAAHHQOT-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.